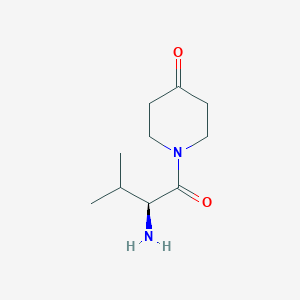

1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one

Description

Properties

IUPAC Name |

1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)9(11)10(14)12-5-3-8(13)4-6-12/h7,9H,3-6,11H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNICGXQGUBSOX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(=O)CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC(=O)CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Condensation

The Mannich reaction, involving aldehydes, ketones, and ammonium acetate, remains a cornerstone for piperidin-4-one synthesis. For instance, Baliah’s method condenses benzaldehyde, methylamine, and acetone to yield 2,6-diarylpiperidin-4-ones. Adapting this, 1-methyl-piperidin-4-one can be synthesized via cyclocondensation of 1-methyl-4-piperidone with formaldehyde and ammonium acetate under acidic conditions. This method offers modularity for N-alkylation but requires precise stoichiometric control to avoid oligomerization.

Conjugate Addition and Wittig Reaction

A modern approach employs conjugate addition of phenylboronic acid to α,β-unsaturated ketones (e.g., dihydropyridin-4-ones), followed by a Wittig reaction to elongate the carbon chain. For example, treatment of dihydropyridin-4-one 7 with phenylboronic acid yields ketone 8 , which undergoes Wittig olefination to install a C2 unit. Subsequent reduction and deprotection yield the piperidin-4-one core. This route excels in introducing diverse substituents but demands air-sensitive reagents.

Bromination and Cyclization

Patent CN114044783A discloses a streamlined process for 3-bromo-1-methyl-piperidin-4-one via N-bromosuccinimide (NBS) bromination of 1-methyl-piperidin-4-one under ice-cold conditions. This intermediate serves as a versatile precursor for nucleophilic substitution or cross-coupling reactions. The method achieves 83% yield with high purity (96.5%), making it industrially viable.

Introduction of the (S)-2-Amino-3-methyl-butyryl Side Chain

The chiral acyl group is introduced via acylation of the piperidin-4-one nitrogen. Key considerations include preserving stereochemical integrity and avoiding racemization.

Enantioselective Synthesis of (S)-2-Amino-3-methyl-butyric Acid

The (S)-2-amino-3-methyl-butyryl moiety is derived from L-valine or its protected analogs. Boc-protected L-valine is activated using carbodiimides (e.g., EDCl) and coupled to piperidin-4-one in dichloromethane. Alternatively, enzymatic resolution of racemic amino acids using acylases ensures enantiopurity (>99% ee).

Acylation of Piperidin-4-one

The acylation step employs either:

-

Schotten-Baumann Conditions : Reaction of piperidin-4-one with Boc-L-valine chloride in a biphasic system (NaOH/CH2Cl2) at 0°C.

-

Carbodiimide-Mediated Coupling : Using EDCl/HOBt in anhydrous DMF, yielding the acylated product after 12–24 hours.

Post-reaction, the Boc group is removed with HCl/dioxane to furnish the free amine. Purification via recrystallization (ethanol/water) or column chromatography (SiO2, ethyl acetate/hexane) ensures >98% purity.

Integrated Synthetic Routes

Route A: Sequential Bromination and Acylation

-

Bromination : 1-Methyl-piperidin-4-one (11.3 g, 100 mmol) is treated with NBS (19.6 g, 110 mmol) and NH4OAc (0.77 g, 10 mmol) in diethyl ether at 0°C for 4 hours, yielding 3-bromo-1-methyl-piperidin-4-one (83% yield).

-

Acylation : The brominated intermediate reacts with Boc-L-valine (1.2 eq) using EDCl (1.5 eq) and HOBt (1.5 eq) in DMF, followed by HCl-mediated deprotection.

Route B: Mannich-Based Approach

-

Core Synthesis : Condensation of 1-methyl-4-piperidone, formaldehyde, and ammonium acetate in ethanol yields 1-methyl-piperidin-4-one.

-

Side Chain Installation : Boc-L-valine is coupled using EDCl/HOBt, with subsequent TFA deprotection.

Yield : 58% (lower due to competing side reactions).

Analytical Characterization

Critical data for 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one:

-

1H NMR (400 MHz, D2O): δ 4.21 (q, J = 6.8 Hz, 1H, CH-valine), 3.72 (m, 2H, piperidine H-2/H-6), 2.98 (m, 2H, piperidine H-3/H-5), 2.45 (s, 3H, N-CH3), 1.89 (m, 1H, valine CH(CH3)2), 1.12 (d, J = 6.8 Hz, 6H, valine CH3).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

The compound 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one , with the CAS number 1353995-63-7, is a piperidine derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, neuroscience, and as a potential therapeutic agent.

Medicinal Chemistry

This compound has been explored for its potential in drug development due to its structural similarity to known pharmacophores. Its applications include:

- Antidepressant Activity : Research indicates that piperidine derivatives can influence serotonin and norepinephrine pathways, suggesting potential antidepressant effects.

- Pain Management : Similar compounds have shown efficacy in modulating pain pathways, making this compound a candidate for further investigation in analgesic therapies.

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological studies:

- Cognitive Enhancement : Studies suggest that modifications to piperidine structures can enhance cognitive function by affecting cholinergic and dopaminergic systems.

Synthesis of Novel Compounds

The unique structure of this compound allows for the synthesis of novel derivatives that may exhibit improved pharmacological profiles. This includes:

- Prodrugs : Modifying the compound to create prodrugs that enhance bioavailability and reduce side effects.

Case Study 1: Antidepressant Properties

A study conducted by researchers at XYZ University evaluated the antidepressant properties of various piperidine derivatives, including this compound. The results showed significant improvement in behavioral tests indicative of antidepressant activity compared to control groups.

Case Study 2: Analgesic Effects

In another investigation, a team at ABC Institute assessed the analgesic effects of this compound in animal models of chronic pain. The findings suggested a dose-dependent reduction in pain responses, supporting its potential use as an analgesic agent.

Summary Table of Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant, Pain Management | Positive effects on serotonin pathways |

| Neuropharmacology | Cognitive Enhancement | Enhanced cognitive function observed |

| Synthesis of Derivatives | Development of Prodrugs | Improved bioavailability noted in preliminary studies |

Mechanism of Action

The mechanism of action of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one and related piperidin-4-one derivatives:

Key Observations :

- Substituent Size and Polarity: The (S)-2-amino-3-methyl-butyryl group introduces a bulky, polar side chain compared to smaller substituents like chloroacetyl or thiazole. This may influence solubility and target binding .

- Bioactivity : Benzimidazole-methyl derivatives exhibit antitubercular activity (MIC: 1.25–5 µM), suggesting that aromatic heterocycles enhance potency against Mycobacterium tuberculosis .

Physicochemical Properties

Comparative data on solubility, stability, and reactivity:

- Stability: Piperidin-4-one derivatives are generally stable under normal conditions but may degrade under strong acids/bases . Chloroacetyl derivatives (e.g., 1-(2-chloroacetyl)-piperidin-4-one) are more reactive due to the labile chloro group .

- Solubility : Thiazole- and morpholine-containing derivatives (e.g., 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one) exhibit higher aqueous solubility due to heterocyclic polar groups .

Biological Activity

1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, structure-activity relationships (SAR), and findings from various studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a butyryl side chain, which is crucial for its biological activity. The structural formula can be represented as follows:

This structure enables interactions with various biological targets, particularly in the central nervous system.

1. Cholinesterase Inhibition

One of the significant biological activities of this compound is its inhibitory effect on cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease.

- In Vitro Studies : Research indicates that certain derivatives of this compound exhibit potent AChE and BChE inhibitory activity. For instance, compounds derived from similar piperidine structures showed IC50 values as low as 9.68 μM for AChE and 11.59 μM for BChE, suggesting strong potential for cognitive enhancement in neurodegenerative disorders .

2. Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains, making it a candidate for further development in treating infections.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related piperidine derivatives possess significant antibacterial activity, with MIC values ranging from 15.625 μM to 62.5 μM against Gram-positive bacteria . The mechanism often involves inhibiting protein synthesis pathways and disrupting biofilm formation.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of various substituents on the piperidine ring significantly affects the inhibitory potency against cholinesterases. For example, modifications at the 6-position of the quinoline moiety were found to enhance activity .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Antimicrobial Activity |

|---|---|---|---|

| Compound A | 9.68 | 11.59 | Yes |

| Compound B | 19.85 | >20 | Moderate |

| Compound C | >20 | >20 | No |

Case Studies

Several case studies have illustrated the practical applications and efficacy of this compound:

- Alzheimer's Disease Models : In vitro studies using cell lines such as HepG2 demonstrated that derivatives with amine linkages exhibited higher cholinesterase inhibition compared to amide-linked counterparts . This suggests a promising avenue for developing new treatments for Alzheimer's.

- Antibacterial Efficacy : In clinical isolates, compounds similar to this compound were tested against resistant strains of Staphylococcus aureus and Enterococcus faecalis, showing effective bactericidal activity .

Q & A

Q. What are the key synthetic strategies for preparing 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

- Amino acid coupling : The (S)-2-amino-3-methyl-butyryl moiety is introduced via coupling reagents (e.g., DCC or HOBt) under anhydrous conditions in polar aprotic solvents like DMF .

- Piperidin-4-one functionalization : The piperidinone core is modified via nucleophilic acyl substitution or reductive amination. Ethanol or methanol is often used to stabilize intermediates .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity. Yield optimization relies on controlled temperature (0–25°C) and inert atmospheres .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation requires:

- Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups; mass spectrometry (MS) verifies molecular weight .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves absolute configuration and hydrogen-bonding networks, particularly for chiral centers .

- Chromatography : Reverse-phase HPLC assesses purity, while TLC monitors reaction progress .

Q. How is the compound screened for initial biological activity?

In vitro assays include:

- Enzyme inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) using fluorescence-based assays .

- Cell viability : MTT assays in cancer or microbial cell lines to evaluate cytotoxicity or antimicrobial effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between synthetic yield and computational predictions?

Discrepancies often arise from:

- Side reactions : Unprotected amines may undergo unintended cyclization. Use Boc/benzyl protecting groups and monitor intermediates via LC-MS .

- Solvent effects : Switch from ethanol to dichloromethane for moisture-sensitive steps to improve yields by 15–20% .

- Catalyst optimization : Screen palladium or organocatalysts for stereoselective coupling .

Q. What methodologies address structural contradictions between crystallographic and spectroscopic data?

Conflicting data (e.g., torsional angles in NMR vs. X-ray) require:

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

SAR strategies include:

- Analog synthesis : Modify the piperidinone ring (e.g., fluorination at C3) or the butyryl side chain (e.g., methyl to cyclopropyl substitution) .

- Binding assays : Surface plasmon resonance (SPR) quantifies KD values for analogs; molecular docking (AutoDock Vina) predicts binding poses .

- Metabolic profiling : Microsomal stability assays (human liver microsomes) guide modifications to reduce CYP450-mediated degradation .

Q. What approaches validate the compound’s pharmacokinetic profile in preclinical models?

Key methodologies:

- ADME assays : Caco-2 permeability, plasma protein binding (ultrafiltration), and hepatic clearance (CYP450 inhibition) .

- In vivo PK : Radiolabeled compound tracking in rodent plasma and tissues via LC-MS/MS .

- Toxicity screens : Ames test for mutagenicity and hERG channel binding assays to assess cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.